3-(5-Bromo-4-methyl-thiazol-2-yl)-1-methanesulfonyl-piperidine
Overview
Description
3-(5-Bromo-4-methyl-thiazol-2-yl)-1-methanesulfonyl-piperidine is an organic compound that features a thiazole ring substituted with a bromine atom and a methyl group, connected to a piperidine ring via a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-4-methyl-thiazol-2-yl)-1-methanesulfonyl-piperidine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-amino-4-methylthiazole with bromine in chloroform, resulting in 2-amino-5-bromo-4-methylthiazole.
Attachment to Piperidine: The thiazole derivative is then reacted with piperidine in the presence of a suitable base and solvent to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-4-methyl-thiazol-2-yl)-1-methanesulfonyl-piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the thiazole ring and the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Oxidizing agents like manganese dioxide (MnO2) in dichloromethane (CH2Cl2) under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives, while oxidation can produce sulfone derivatives .
Scientific Research Applications
3-(5-Bromo-4-methyl-thiazol-2-yl)-1-methanesulfonyl-piperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-4-methyl-thiazol-2-yl)-1-methanesulfonyl-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methanesulfonyl groups play crucial roles in binding to these targets, thereby modulating their activity . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-4-methylthiazole: This compound shares the thiazole ring structure but lacks the piperidine and methanesulfonyl groups.
5-Bromo-4-methyl-1,3-thiazol-2-yl)methanol: Similar in structure but with a hydroxyl group instead of the piperidine and methanesulfonyl groups.
Uniqueness
3-(5-Bromo-4-methyl-thiazol-2-yl)-1-methanesulfonyl-piperidine is unique due to the presence of both the piperidine and methanesulfonyl groups, which confer distinct chemical properties and biological activities compared to its analogs .
Properties
IUPAC Name |
5-bromo-4-methyl-2-(1-methylsulfonylpiperidin-3-yl)-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O2S2/c1-7-9(11)16-10(12-7)8-4-3-5-13(6-8)17(2,14)15/h8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVBTAJFMMOXKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCCN(C2)S(=O)(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.